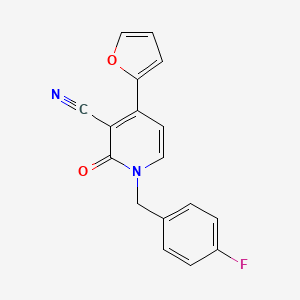
1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Übersicht
Beschreibung
The compound 1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a multifaceted molecule that has not been directly described in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the potential properties and reactivity of the compound . For instance, the presence of a fluorobenzyl group is a common feature in these molecules, which may influence their electronic properties and interaction with biological targets .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For example, a compound with a fluorobenzyl group was prepared from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride through two reactions . Another synthesis reported the formation of a benzimidazole derivative involving a fluorobenzyl moiety, where spectral identification techniques such as IR, 1H NMR, and EI mass spectral analysis were used to confirm the structure . These methods could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. X-ray crystallography confirmed the structure of a benzimidazole derivative, revealing an intramolecular hydrogen bond between the imidazole nitrogen and a hydrogen of the fluorobenzene . Additionally, the crystal packing was found to be governed by intermolecular hydrogen bonds. These structural insights suggest that the compound of interest may also exhibit similar intramolecular and intermolecular interactions, which could be confirmed through similar analytical methods.
Chemical Reactions Analysis
The chemical reactivity of compounds containing a pyridone fragment and cyano groups has been associated with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiotonic actions . The presence of these functional groups in the compound of interest suggests that it may also participate in chemical reactions relevant to these biological activities. Furthermore, the fluorophore nature of the pyridin-2one moiety indicates potential applications in fluorescence-based assays or imaging techniques .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been shown to exhibit interesting properties. For instance, the presence of a cyano group has been stated to increase the fluorescence quantum yield, which could imply that the compound of interest may also be fluorescent . Additionally, the stabilization of crystal structures through hydrogen bonding and π-π stacking interactions, as observed in similar compounds, could influence the solubility and stability of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- This compound has been utilized in the synthesis of new ring systems like Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing its utility in creating novel heterocyclic structures (Hassan, 2000).
- It has also been involved in synthesizing derivatives with potential biological activities, such as hepatitis B inhibitors. X-ray crystal structure and molecular docking studies have been conducted to understand the compound's electronic and spatial structure (Ivashchenko et al., 2019).
- The compound is significant in the crystal and molecular structure studies of various pyridine derivatives, aiding in understanding molecular interactions (Zugenmaier, 2013).
Biochemical Applications
- It serves as a key intermediate in the synthesis of HIV-Integrase inhibitors, demonstrating its importance in antiviral research (Izumi et al., 2007).
- The compound has been identified as a part of PKCtheta inhibitors, which are crucial in cancer and immune disorders research (Subrath et al., 2009).
Material Science and Chemical Properties
- Studies on its derivatives have explored their optical properties, like fluorescence spectra, which can be applied in materials science (Cetina et al., 2010).
- The compound's structure has been analyzed for its solid-state tautomeric structure, providing insights into its molecular charge density and electrostatic properties, useful in the field of crystallography (Bacsa et al., 2013).
Medicinal Chemistry
- Its synthesis and crystal structure elucidation contribute to anti-HBV (Hepatitis B Virus) activity research, indicating its potential in antiviral drug development (Zhi, 2009).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2/c18-13-5-3-12(4-6-13)11-20-8-7-14(15(10-19)17(20)21)16-2-1-9-22-16/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTBPWKSWJXOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326963 | |
| Record name | 1-[(4-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478259-93-7 | |
| Record name | 1-[(4-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




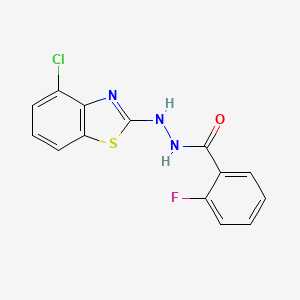
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
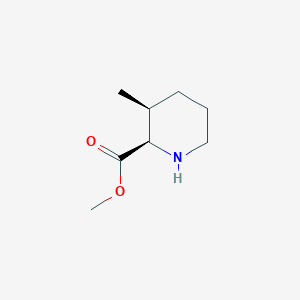
![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)
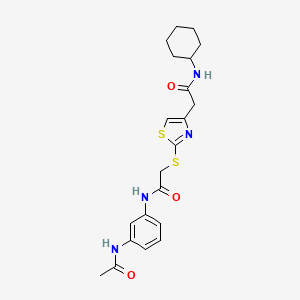

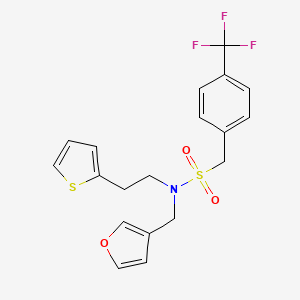
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide](/img/structure/B2529663.png)

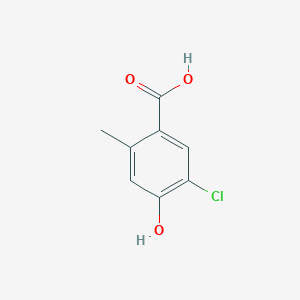

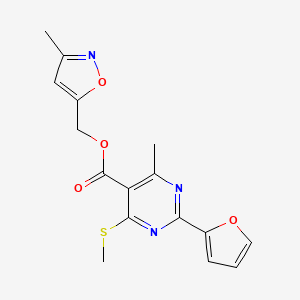
![2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid](/img/structure/B2529669.png)